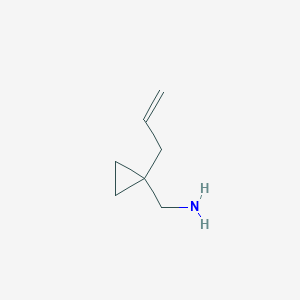
(1-Allylcyclopropyl)methanamine
Descripción general
Descripción
(1-Allylcyclopropyl)methanamine, also known as ACPM, is an organic compound with a wide range of potential applications in scientific research. It is a cyclic amine that contains an allyl group and a cyclopropyl group. As a versatile molecule, ACPM can be used as a building block for a variety of compounds, and it has been used in laboratory experiments to study the structure and properties of other molecules.
Aplicaciones Científicas De Investigación
(1-Allylcyclopropyl)methanamine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other molecules, such as cyclopropylmethylcyclohexylamine and cyclopropylmethylcyclohexanone. It has also been used as a model system to study the structure and properties of other molecules, such as cyclopropylmethylcyclohexane. Additionally, this compound has been used in experiments to study the effects of cyclopropyl groups on the properties of other molecules.
Mecanismo De Acción
The mechanism of action of (1-Allylcyclopropyl)methanamine is not well understood, but it is believed to involve the formation of a cyclopropyl carbocation intermediate. This intermediate is believed to be stabilized by the allyl group, allowing it to react with other molecules. The reaction of this compound with other molecules is believed to involve the formation of a cyclopropyl cation, which can then be further reacted with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It has been shown to have some effects on the activity of enzymes, and it has been shown to bind to certain proteins. However, the exact mechanism by which this compound affects biochemical and physiological processes is not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Allylcyclopropyl)methanamine has several advantages for laboratory experiments. It is a relatively simple molecule to synthesize, and it is relatively stable and non-toxic. Additionally, it is a versatile molecule that can be used as a building block for a variety of compounds. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and it can be difficult to separate it from other compounds.
Direcciones Futuras
There are several potential future directions for (1-Allylcyclopropyl)methanamine research. One potential direction is to further study the biochemical and physiological effects of this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on other molecules. Additionally, further research could be done to develop more efficient methods for synthesizing this compound and other related compounds. Finally, further research could be done to explore the potential applications of this compound in other areas, such as drug development and agriculture.
Propiedades
IUPAC Name |
(1-prop-2-enylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-3-7(6-8)4-5-7/h2H,1,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQKVAHAPWEFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



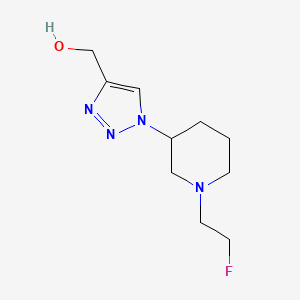
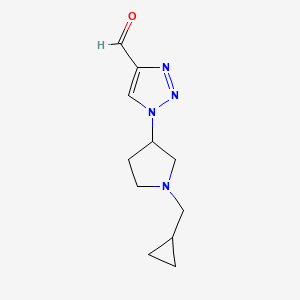
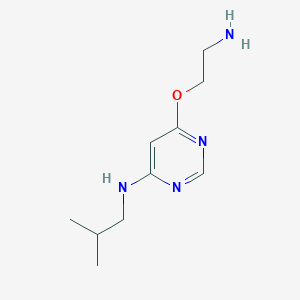
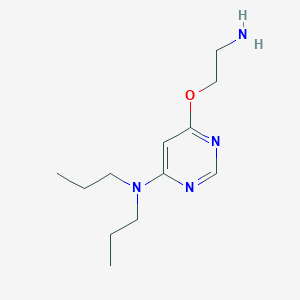
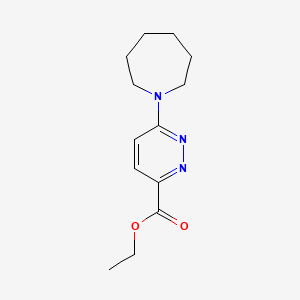

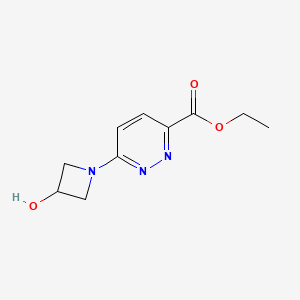
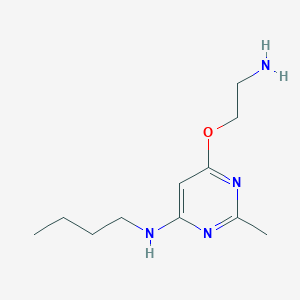

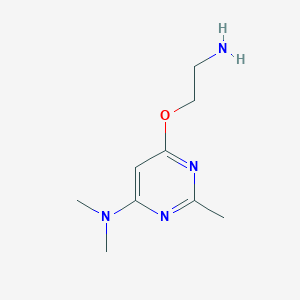

![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)

